N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide
Description
N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide is an organic compound with the molecular formula C18H17NO3 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a naphthalen-1-yloxy group through an acetamide linkage
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(23)21-17-10-4-5-11-18(17)22-20(24)13-25-19-12-6-8-15-7-2-3-9-16(15)19/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBXRVEZMGVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 2-naphthol with 2-bromoacetamide in the presence of a base to form 2-(naphthalen-1-yloxy)acetamide. This intermediate is then reacted with 2-aminophenyl acetate under acetylation conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the naphthalen-1-yloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(naphthalen-1-yloxy)ethyl)acetamide
- N-(2-(naphthalen-2-yloxy)ethyl)acetamide
- 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)acetamide
Uniqueness
N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of both an acetylamino group and a naphthalen-1-yloxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
